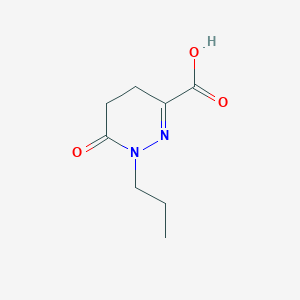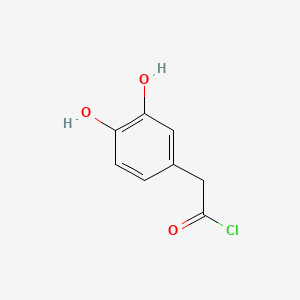
4-(Aminomethyl)-2,4-dimethylhexan-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,4-dimethylhexan-3-OL is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,4-dimethylhexan-3-OL typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 2,4-dimethylhexan-3-one, with formaldehyde and ammonia or a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,4-dimethylhexan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Aminomethyl)-2,4-dimethylhexan-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
作用機序
The mechanism of action of 4-(Aminomethyl)-2,4-dimethylhexan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different backbone structure.
4-(Aminomethyl)indole: Contains an indole ring instead of a hexane backbone.
4-Aminocoumarin derivatives: Have a coumarin structure with an amino group attached
Uniqueness
4-(Aminomethyl)-2,4-dimethylhexan-3-OL is unique due to its specific combination of functional groups and its hexane backbone, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
4-(aminomethyl)-2,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(4,6-10)8(11)7(2)3/h7-8,11H,5-6,10H2,1-4H3 |
InChIキー |
LCAUKZNZOQCSBY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CN)C(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
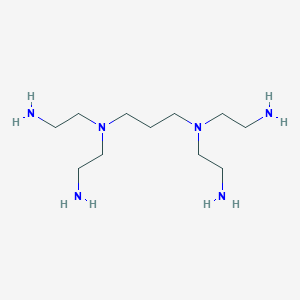
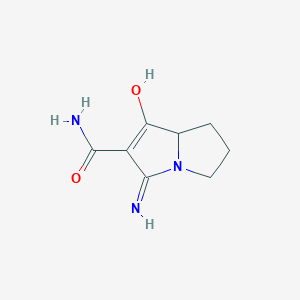
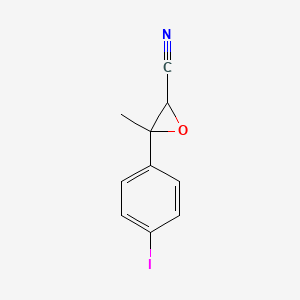

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
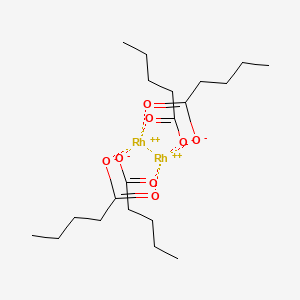

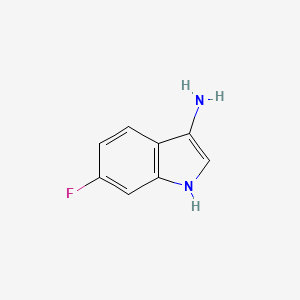
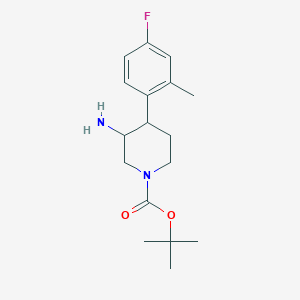
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)
